3-{(E)-2-cyano-3-[(2,4-dichlorobenzyl)amino]-3-oxo-1-propenyl}phenyl acetate

medicinal chemistry covalent inhibitor design Knoevenagel adduct

E-configured α,β-unsaturated cyanoacetamide scaffold combining electrophilic Michael acceptor warhead, hydrolytically labile 3-acetoxyphenyl masked phenol, and 2,4-dichlorobenzyl amide (XLogP3=4.1). Unlike saturated analog CAS 64488-09-1, enables covalent Cys targeting. Ortho,para-dichloro pattern distinct from 3,4-dichloro or monochloro regioisomers; class-level data show >2-fold cytotoxicity IC50 modulation. ≥95% purity, non-hazardous shipping. Ideal for kinase/protease TCI programs and reproducible SAR studies.

Molecular Formula C19H14Cl2N2O3
Molecular Weight 389.23
CAS No. 866042-04-8
Cat. No. B2598669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{(E)-2-cyano-3-[(2,4-dichlorobenzyl)amino]-3-oxo-1-propenyl}phenyl acetate
CAS866042-04-8
Molecular FormulaC19H14Cl2N2O3
Molecular Weight389.23
Structural Identifiers
SMILESCC(=O)OC1=CC=CC(=C1)C=C(C#N)C(=O)NCC2=C(C=C(C=C2)Cl)Cl
InChIInChI=1S/C19H14Cl2N2O3/c1-12(24)26-17-4-2-3-13(8-17)7-15(10-22)19(25)23-11-14-5-6-16(20)9-18(14)21/h2-9H,11H2,1H3,(H,23,25)/b15-7+
InChIKeyJFWJZMNOEBJCDX-VIZOYTHASA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-{(E)-2-Cyano-3-[(2,4-dichlorobenzyl)amino]-3-oxo-1-propenyl}phenyl acetate (CAS 866042-04-8): A Specialized α,β-Unsaturated Cyanoacetamide Research Intermediate for Targeted Probe and Lead Discovery


3-{(E)-2-Cyano-3-[(2,4-dichlorobenzyl)amino]-3-oxo-1-propenyl}phenyl acetate (CAS 866042-04-8; PubChem CID 3753309) is a synthetic small molecule (C₁₉H₁₄Cl₂N₂O₃, MW 389.2 g/mol) belonging to the α,β-unsaturated cyanoacetamide class, featuring an E-configured Knoevenagel adduct that bridges a 3-acetoxyphenyl moiety to a 2,4-dichlorobenzyl amide group [1]. The compound is commercially available as a research-grade intermediate (≥95% purity) from specialized chemical suppliers . Its structural architecture—combining an electrophilic α,β-unsaturated nitrile system, a hydrolytically labile phenolic acetate ester, and a lipophilic 2,4-dichlorobenzyl substituent—positions it as a versatile scaffold for further derivatization in medicinal chemistry and chemical biology programs targeting enzyme inhibition, particularly within the cyanoacetamide pharmacophore family [1] .

Why In-Class Cyanoacetamide Analogs Cannot Substitute for 3-{(E)-2-Cyano-3-[(2,4-dichlorobenzyl)amino]-3-oxo-1-propenyl}phenyl acetate (CAS 866042-04-8) in Structure-Activity-Relationship Studies


The α,β-unsaturated cyanoacetamide chemical space is populated by numerous analogs that differ in arylidene substitution, benzyl amide halogenation pattern, and phenolic ester status; these seemingly modest variations produce pronounced differences in electrophilicity, hydrolytic stability, and target engagement profiles. The 3-acetoxyphenyl group in CAS 866042-04-8 serves as a masked phenol that can be unmasked to reveal a hydrogen-bond-donating hydroxyl, enabling late-stage diversification or prodrug strategies that are inaccessible with non-esterified analogs [1]. Additionally, the 2,4-dichlorobenzyl substitution pattern confers distinct electronic and steric properties compared to 3,4-dichloro or monochloro positional isomers, which can alter binding-pocket complementarity and metabolic stability . These structural features are not interchangeable across the compound class, and procurement of the exact CAS-registered entity is essential for reproducing published synthetic routes, ensuring batch-to-batch consistency in biological assays, and maintaining SAR-series integrity. The quantitative differentiation evidence presented in Section 3 substantiates these substitution-critical differences.

Quantitative Differentiation Evidence for 3-{(E)-2-Cyano-3-[(2,4-dichlorobenzyl)amino]-3-oxo-1-propenyl}phenyl acetate (CAS 866042-04-8) Versus Closest Analogs


E-Configured α,β-Unsaturated Nitrile System Enables Covalent Target Engagement Not Available in Saturated Cyanoacetamide Precursors

CAS 866042-04-8 contains an E-configured α,β-unsaturated cyanoacrylamide moiety (C=C–CN) that functions as a Michael acceptor, enabling covalent or pseudo-irreversible engagement with cysteine or other nucleophilic residues in target proteins. The saturated precursor, 2-cyano-N-(2,4-dichlorobenzyl)acetamide (CAS 64488-09-1), lacks this electrophilic double bond entirely, precluding covalent binding modalities . The E-stereochemistry is stereochemically defined in the compound name and PubChem entry [1]. This structural feature directly impacts the compound's utility in targeted covalent inhibitor (TCI) discovery programs, where reversible binding alone may be insufficient for sustained target modulation.

medicinal chemistry covalent inhibitor design Knoevenagel adduct

3-Acetoxyphenyl Ester Provides a Prodrug Handle and Late-Stage Diversification Point Absent in Non-Esterified Phenyl Analogs

The phenolic acetate ester at the 3-position of the arylidene ring distinguishes CAS 866042-04-8 from analogs bearing a free phenol or methoxy substituent. The acetate can be hydrolyzed under controlled conditions (enzymatic or chemical) to reveal a free phenolic –OH group, which can serve as a hydrogen-bond donor, a metal-chelating moiety, or a synthetic handle for further conjugation (e.g., phosphate, sulfate, or glycoside installation). PubChem computed properties show the target compound has exactly 1 hydrogen bond donor (the amide N–H) and 4 hydrogen bond acceptors (including the ester carbonyl), whereas a free-phenol analog would have 2 donors and potentially different solubility and permeability profiles [1] .

prodrug design phenolic ester hydrolysis late-stage functionalization

2,4-Dichlorobenzyl Substitution Pattern Confers Distinct Lipophilicity and Electronic Profile Compared to 3,4-Dichloro and Monochloro Regioisomers

The 2,4-dichloro substitution on the benzylamide ring generates a unique combination of steric shielding (ortho-Cl) and electron withdrawal (para-Cl) that influences both target binding and metabolic stability. The computed XLogP3-AA of 4.1 for CAS 866042-04-8 reflects the lipophilicity contribution of this substitution pattern [1]. By comparison, the 3,4-dichlorobenzyl regioisomer (exemplified by N-(3,4-dichlorobenzyl)-2-cyanoacetamide derivatives) positions both chlorine atoms in a configuration that may alter π-stacking interactions and metabolic soft-spot accessibility . Published cyanoacetamide SAR literature indicates that dichlorobenzyl regioisomers exhibit divergent cytotoxicity and enzyme inhibition profiles, with the 2,4-dichloro pattern often associated with distinct target selectivity .

halogen regioisomer SAR lipophilicity optimization cytochrome P450 metabolism

Cyanoacetamide Pharmacophore Imparts Urease and Enzyme Inhibitory Activity Across the Compound Class, with Structural Specificity Governing Potency

The cyanoacetamide functional group (–CO–CH₂–CN or its α,β-unsaturated variant –CO–C(=C)–CN) is a recognized pharmacophore for enzyme inhibition, with documented activity against urease, carbonic anhydrase, and various kinases [1] [2]. Published studies on structurally related cyanoacetamide derivatives report urease inhibition IC₅₀ values ranging from sub-micromolar to >100 µM depending on arylidene and benzylamide substitution [1]. The α,β-unsaturation in CAS 866042-04-8 is expected to enhance electrophilicity relative to saturated analogs, potentially increasing potency against nucleophile-dependent enzyme active sites, though direct experimental confirmation for this specific compound has not been identified in the public domain [2].

urease inhibition enzyme inhibitor cyanoacetamide pharmacophore

Commercially Available Research-Grade Material with Defined Purity Specification (≥95%) Enables Reproducible SAR Studies

CAS 866042-04-8 is stocked and distributed by AK Scientific (Catalog 2979CL) with a minimum purity specification of 95% . The compound is supplied with downloadable SDS documentation and batch-level Certificates of Analysis upon request, supporting GLP-consistent laboratory practices . The compound is classified as non-hazardous for DOT/IATA transport, facilitating international procurement logistics . In contrast, many structurally related cyanoacetamide derivatives are not commercially available off-the-shelf and require custom synthesis with associated lead times and characterization burden .

chemical procurement quality control reproducibility

High-Value Research Application Scenarios for 3-{(E)-2-Cyano-3-[(2,4-dichlorobenzyl)amino]-3-oxo-1-propenyl}phenyl acetate (CAS 866042-04-8) Based on Quantitative Differentiation Evidence


Targeted Covalent Inhibitor (TCI) Fragment and Scaffold Development Leveraging the α,β-Unsaturated Electrophilic Warhead

Research groups pursuing covalent inhibitor design against kinases, proteases, or other nucleophile-rich enzyme families can employ CAS 866042-04-8 as a synthetically tractable scaffold. The E-configured α,β-unsaturated nitrile functions as a tunable Michael acceptor warhead, capable of forming reversible-covalent or irreversible adducts with active-site cysteine residues. In contrast to the saturated analog 2-cyano-N-(2,4-dichlorobenzyl)acetamide (CAS 64488-09-1), which lacks this electrophilic moiety entirely, CAS 866042-04-8 provides a direct entry point for structure-based TCI design. The compound's computed moderate lipophilicity (XLogP3-AA = 4.1) supports cell permeability while remaining within drug-like property space, as evidenced by PubChem descriptors [1]. Researchers should incorporate this compound into focused covalent fragment libraries and profile adduct formation via intact-protein mass spectrometry and kinetic assays to establish target engagement parameters.

Prodrug Strategy Exploration Using the 3-Acetoxyphenyl Ester as a Hydrolytically Labile Phenol Mask

The acetate ester at the 3-position of the arylidene ring provides a built-in prodrug handle for programs requiring controlled phenolic unveiling. Under physiological esterase conditions or chemical hydrolysis, the acetate is cleaved to reveal a free phenol that can donate a hydrogen bond to target proteins or serve as a conjugation site for further functionalization (phosphorylation, sulfation, glycosylation). This capability is structurally precluded in non-esterified phenyl analogs. The single hydrogen bond donor (amide N–H) in the intact compound increases to two upon hydrolysis (amide N–H + phenolic O–H), altering both target binding and pharmacokinetic profile, as inferred from PubChem computed descriptors [1]. Medicinal chemistry teams can exploit this feature to design esterase-activated prodrugs with enhanced solubility or targeted tissue release, using the intact acetate form as the administered entity.

Halogen Regioisomer SAR Studies to Map 2,4-Dichlorobenzyl Binding-Pocket Complementarity

The ortho,para-dichloro substitution pattern on the benzylamide ring distinguishes CAS 866042-04-8 from its 3,4-dichloro and monochloro regioisomeric counterparts. Published class-level evidence indicates that dichlorobenzyl positional isomerism can modulate cytotoxicity IC₅₀ values by >2-fold in cancer cell line panels (MCF-7, HepG2) [1]. By procuring CAS 866042-04-8 alongside its 3,4-dichlorobenzyl analog, research groups can systematically probe how halogen position affects target occupancy, metabolic stability (CYP isoform susceptibility), and off-target selectivity. The compound's defined purity (≥95%) and commercial availability from AK Scientific enable reproducible comparative studies without the confounding factor of variable synthetic quality .

Enzyme Inhibition Screening in Urease and Carbonic Anhydrase Drug Discovery Programs

The cyanoacetamide pharmacophore is a validated starting point for urease and carbonic anhydrase inhibitor development, with published class-level data demonstrating IC₅₀ values spanning from sub-micromolar to >100 µM depending on substitution pattern [1]. CAS 866042-04-8 represents a structurally distinct, α,β-unsaturated variant within this pharmacophore class, combining electrophilic character with a lipophilic dichlorobenzyl group. Drug discovery groups focusing on anti-infective (Helicobacter pylori urease) or glaucoma (carbonic anhydrase II/IV) indications can incorporate this compound into focused screening decks alongside saturated cyanoacetamide controls to assess the contribution of α,β-unsaturation to potency and selectivity. The compound's non-hazardous shipping classification facilitates international collaborative screening initiatives .

Quote Request

Request a Quote for 3-{(E)-2-cyano-3-[(2,4-dichlorobenzyl)amino]-3-oxo-1-propenyl}phenyl acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.